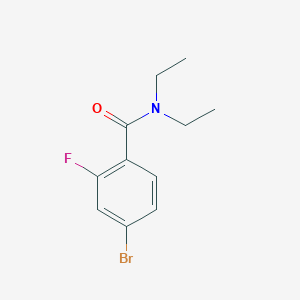

4-Bromo-N,N-diethyl-2-fluorobenzamide

Description

BenchChem offers high-quality 4-Bromo-N,N-diethyl-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-N,N-diethyl-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-diethyl-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFCPMWTMOYQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640778 | |

| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682778-07-0 | |

| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide

Chemical Identifier: CAS 682778-07-0

This guide provides a comprehensive technical overview of 4-Bromo-N,N-diethyl-2-fluorobenzamide, a halogenated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, a validated synthesis protocol, and its emerging applications as a key pharmaceutical intermediate.

Core Compound Properties and Identification

4-Bromo-N,N-diethyl-2-fluorobenzamide is a substituted benzamide with the chemical formula C₁₁H₁₃BrFNO.[1] The presence of bromine and fluorine atoms, coupled with the diethylamide group, imparts specific chemical properties that make it a valuable building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 682778-07-0 | [1] |

| IUPAC Name | 4-bromo-N,N-diethyl-2-fluorobenzamide | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO | [1] |

| Molecular Weight | 274.13 g/mol | |

| SMILES String | CCN(CC)C(=O)c1c(F)cc(Br)cc1 | [1] |

| Synonyms | 4-Bromo-N,N-diethyl-2-fluorobenzamide | [1] |

Synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide

The synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide can be achieved through the amidation of 4-Bromo-2-fluorobenzoic acid with diethylamine. A reliable method for this transformation is the non-classical Mitsunobu reaction, which allows for the formation of the amide bond under relatively mild conditions.[2][3][4]

Reaction Principle

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, including esters and amides. In this non-classical application, a carboxylic acid (4-Bromo-2-fluorobenzoic acid) is activated by the Mitsunobu reagents (a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diisopropyl azodicarboxylate - DIAD) to form an acyloxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by an amine (diethylamine) to yield the desired amide.

Experimental Protocol

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Triphenylphosphine (Ph₃P)

-

Diethylamine (Et₂NH)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene (anhydrous)

-

Ethyl acetate (EtOAc)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2-fluorobenzoic acid (1.0 eq), triphenylphosphine (1.2 eq), and diethylamine (1.2 eq) in anhydrous toluene to make a 0.2 M solution.

-

Reagent Addition: Stir the solution at room temperature for 10 minutes. Subsequently, add diisopropyl azodicarboxylate (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M NaOH solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the pure 4-Bromo-N,N-diethyl-2-fluorobenzamide.

Applications in Medicinal Chemistry

4-Bromo-N,N-diethyl-2-fluorobenzamide serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its precursor, 4-Bromo-2-fluorobenzoic acid, is a known building block for various pharmaceutically active compounds.[5][6] The N,N-diethylbenzamide moiety is recognized as a strong directing group in directed ortho-metalation (DoM) reactions, a powerful tool for the regioselective functionalization of aromatic rings.[2][7]

The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in creating diverse chemical libraries for drug discovery. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidates.[8] While specific applications of 4-Bromo-N,N-diethyl-2-fluorobenzamide are still emerging, its structural motifs are found in compounds investigated for a range of therapeutic areas.

Safety and Handling

As with any chemical reagent, 4-Bromo-N,N-diethyl-2-fluorobenzamide should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Bromo-N,N-diethyl-2-fluorobenzamide is a key chemical intermediate with significant potential in the field of medicinal chemistry and drug development. Its synthesis via a non-classical Mitsunobu reaction provides a reliable route for its preparation. The unique combination of its functional groups makes it an attractive starting material for the synthesis of diverse and complex molecules for the exploration of new therapeutic agents.

References

- Pongdee, R., & Wu, B. (2014). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction.

- Pongdee, R., & Wu, B. (2014). Synthesis of N,N-Diethylbenzamides via a Nonclassical Mitsunobu Reaction. Taylor & Francis Online.

- Pongdee, R., & Wu, B. (2016). Synthesis of N,N-Diethylbenzamides via a Nonclassical Mitsunobu Reaction. Figshare.

- Mills, R. J., & Snieckus, V. (1989). Directed Metalation of N,N-Diethylbenzamides. Silylated Benzamides for the Synthesis of Naturally Occurring peri-Methylanthraquinones and peri-Methyl Polycyclic Aromatic Hydrocarbons. The Journal of Organic Chemistry, 54(18), 4386-4390.

- Li, Q., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.

- Chemwhat. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis. ChemicalBook.

- SynHet. (n.d.). 4-Bromo-N,N-diethyl-2-fluorobenzamide. SynHet.

- Apicule. (n.d.). 4-Bromo-2-fluorobenzoic acid (CAS No: 112704-79-7)

- ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis. ChemicalBook.

- BenchChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide Supplier. BenchChem.

- ChemicalBook. (2026, January 13). 4-Bromo-2-fluorobenzoic acid. ChemicalBook.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97. Sigma-Aldrich.

- CymitQuimica. (n.d.). CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide. CymitQuimica.

- PrepChem.com. (n.d.). Synthesis of A. 2-Bromo-4-fluorobenzonitrile. PrepChem.com.

- SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. SciELO Cuba.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-802.

- MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.

- PMC. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC.

Sources

- 1. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 2. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. guidechem.com [guidechem.com]

- 6. apicule.com [apicule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

4-Bromo-N,N-diethyl-2-fluorobenzamide chemical properties

An In-Depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide

Executive Summary

4-Bromo-N,N-diethyl-2-fluorobenzamide (CAS: 682778-07-0) is a high-value halogenated building block used extensively in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4] Its structural uniqueness lies in its trifunctional scaffold :

-

4-Bromo substituent: A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[5]

-

2-Fluoro substituent: Provides electronic modulation, metabolic stability, and a site for nucleophilic aromatic substitution (

) or directed metallation. -

N,N-diethylamide: A robust directing group for Directed Ortho Metalation (DoM) and a solubilizing moiety that resists facile hydrolysis compared to esters.

This guide details the physicochemical profile, validated synthetic routes, and critical reactivity patterns of this compound, designed for researchers requiring high-purity synthesis and functionalization protocols.

Part 1: Chemical Identity & Physicochemical Profile[6][7][8]

| Property | Data |

| IUPAC Name | 4-Bromo-N,N-diethyl-2-fluorobenzamide |

| CAS Number | 682778-07-0 |

| Molecular Formula | |

| Molecular Weight | 274.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~2.8 (Lipophilic) |

| H-Bond Donors/Acceptors | 0 / 2 |

Structural Analysis: The molecule features a para-bromo and ortho-fluoro substitution pattern relative to the amide. The steric bulk of the diethyl groups forces the amide bond to rotate out of planarity with the phenyl ring, slightly decoupling the resonance. This conformation makes the carbonyl carbon more electrophilic while simultaneously protecting it from nucleophilic attack via steric hindrance.

Part 2: Synthetic Routes & Manufacturing

High-purity synthesis is achieved primarily through the amidation of 4-bromo-2-fluorobenzoic acid . Two protocols are industry-standard: the Acid Chloride Method (scalable, cost-effective) and the Coupling Reagent Method (mild, high functional group tolerance).

Method A: Acid Chloride Activation (Scale-Up Preferred)

This route is preferred for multi-gram to kilogram scale synthesis due to the low cost of reagents and ease of purification.

Reagents:

-

Chlorinating Agent: Thionyl chloride (

) or Oxalyl chloride [ -

Amine: Diethylamine (

) -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) or Toluene

Protocol:

-

Activation: Charge a reaction vessel with 4-bromo-2-fluorobenzoic acid (1.0 equiv) and dry DCM (10 mL/g). Add catalytic DMF (2-3 drops).

-

Chlorination: Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Allow to warm to room temperature (RT) and stir until gas evolution ceases (approx. 2 hours). Note: Monitor by TLC (conversion of acid to acid chloride).

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow oil/solid). Re-dissolve in fresh dry DCM.

-

Amidation: Cool the solution to 0°C. Add a mixture of diethylamine (1.2 equiv) and

(1.5 equiv) dropwise. The reaction is exothermic. -

Workup: Stir at RT for 4 hours. Quench with water.[3] Wash the organic layer with 1M HCl (to remove excess amine), sat.

, and brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc if necessary.

Method B: Peptide Coupling (Discovery Scale)

Ideal for parallel synthesis or when avoiding acidic conditions.

Reagents:

-

Coupling Agent: EDCI/HOBt or HATU

-

Solvent: DMF or DCM

Protocol:

-

Dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 10 minutes to activate the acid.

-

Add diethylamine (1.2 equiv). Stir at RT for 12–16 hours.[3]

-

Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Concentrate to yield product.

Synthesis Workflow Diagram

Figure 1: Divergent synthetic pathways for manufacturing 4-Bromo-N,N-diethyl-2-fluorobenzamide.

Part 3: Reactivity & Functionalization

The versatility of 4-Bromo-N,N-diethyl-2-fluorobenzamide stems from its ability to undergo orthogonal reactions.

Palladium-Catalyzed Cross-Coupling (C-C / C-N Bond Formation)

The C4-Bromine bond is chemically distinct from the C2-Fluorine and the amide. It is the primary site for diversification.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems (common in kinase inhibitors).

-

Catalyst System:

or

-

-

Buchwald-Hartwig: Amination to introduce nitrogen heterocycles.[5]

-

Catalyst System:

with Xantphos or BINAP.

-

Directed Ortho Metalation (DoM)

The N,N-diethylamide is a "Super" Directing Metalation Group (DMG).

-

Regioselectivity: Treatment with s-BuLi or t-BuLi at -78°C will direct lithiation.

-

Competition: The amide directs ortho to itself (C2 and C6). C2 is blocked by Fluorine. Therefore, lithiation occurs predominantly at C6 (the position ortho to the amide and meta to the bromine).

-

Fluorine Effect: Fluorine is also a DMG, directing to C3. However, the coordination ability of the amide usually dominates, or cooperative effects may occur. Careful control of temperature is required to prevent benzyne formation via Li-F elimination.

-

Nucleophilic Aromatic Substitution ( )

The C2-Fluorine is activated by the electron-withdrawing nature of the para-bromine and the ortho-carbonyl (amide).

-

Reaction: Displacement of Fluorine by strong nucleophiles (e.g., thiols, alkoxides, or amines) in polar aprotic solvents (DMSO, NMP) at elevated temperatures.

-

Utility: This allows for the synthesis of benzoxazoles or benzothiazoles if the nucleophile contains a second reactive group that can attack the amide.

Reactivity Logic Diagram

Figure 2: Orthogonal reactivity map showing the three distinct functionalization handles.

Part 4: Applications in Drug Development

This molecule serves as a scaffold for Androgen Receptor Antagonists and Kinase Inhibitors .

-

Bioisosterism: The fluorine atom mimics hydrogen sterically but blocks metabolic oxidation at the C2 position, extending the half-life of the drug.

-

Solubility: The diethylamide moiety is often used in early discovery to improve lipid solubility (

) compared to primary amides, facilitating cell membrane permeability. -

Pro-drug Potential: While stable, the amide can be designed to be cleaved enzymatically in vivo if required, releasing a functionalized benzoic acid derivative.

Part 5: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Statement | Description |

| H315 | Causes skin irritation.[4][7] |

| H319 | Causes serious eye irritation.[4][7] |

| H335 | May cause respiratory irritation.[4][7] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All solid handling and reactions involving volatile reagents (SOCl2, Et2NH) must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature, but 2-8°C is recommended for long-term storage to prevent slow hydrolysis or discoloration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24694026, 4-Bromo-N,N-diethyl-2-fluorobenzamide. Retrieved from [Link][1]

- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text for diethylamide DoM chemistry).

Sources

- 1. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 6. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide

CAS Registry Number: 682778-07-0 Molecular Formula: C₁₁H₁₃BrFNO Molecular Weight: 274.13 g/mol

Executive Summary & Retrosynthetic Analysis

4-Bromo-N,N-diethyl-2-fluorobenzamide is a critical halogenated building block in medicinal chemistry. It serves as a robust scaffold for the synthesis of androgen receptor antagonists and other biaryl pharmaceutical agents via palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the C4-bromide position, retaining the ortho-fluorine for metabolic stability or further

This guide details the Acyl Chloride Activation Route , the industry-standard protocol selected for its scalability, cost-efficiency, and high atom economy compared to peptide coupling reagents.[1]

Retrosynthetic Logic

The synthesis is best approached by disconnecting the amide bond.[1] The electronic withdrawal of the ortho-fluorine atom activates the carbonyl carbon, making the acid chloride pathway highly efficient.

Caption: Retrosynthetic disconnection revealing the acid chloride intermediate pathway.

Primary Synthesis Pathway: The Acid Chloride Protocol[1]

Rationale: While coupling agents (HATU/EDC) are viable for milligram-scale discovery, the Acid Chloride route is preferred for >10g synthesis. It avoids the formation of difficult-to-remove urea byproducts (e.g., DCU) and utilizes inexpensive thionyl chloride.

Phase 1: Activation (Acid Chloride Formation)

Reaction: 4-Bromo-2-fluorobenzoic acid +

| Component | Role | Equivalents | Notes |

| 4-Bromo-2-fluorobenzoic acid | Limiting Reagent | 1.0 | CAS: 112704-79-7 |

| Thionyl Chloride ( | Activator | 1.5 - 2.0 | Excess ensures completion; acts as solvent if neat.[1] |

| DMF (Dimethylformamide) | Catalyst | 0.05 (Cat.)[1] | Essential. Forms Vilsmeier-Haack chloroiminium species to catalyze the reaction. |

| Dichloromethane (DCM) | Solvent | 5-10 Vol | Optional. Can run neat if |

Protocol:

-

Charge a dry round-bottom flask (RBF) with 4-bromo-2-fluorobenzoic acid and anhydrous DCM under

atmosphere. -

Add catalytic DMF (2-3 drops).

-

Add thionyl chloride dropwise at room temperature (RT). Caution: Gas evolution (

). -

Heat to reflux (40°C) for 2–4 hours. Monitor by TLC (aliquot quenched with MeOH) or consumption of starting material.

-

Critical Step: Evaporate solvent and excess

under reduced pressure. Azeotrope twice with dry toluene to remove trace thionyl chloride. -

Result: Crude 4-bromo-2-fluorobenzoyl chloride (Yellow oil/solid).[1] Use immediately.

Phase 2: Amidation (Nucleophilic Acyl Substitution)

Reaction: Acid Chloride + Diethylamine

| Component | Role | Equivalents | Notes |

| Crude Acid Chloride | Electrophile | 1.0 | Assumed 100% yield from Phase 1.[1] |

| Diethylamine | Nucleophile | 1.1 - 1.2 | Secondary amine; moderate steric bulk.[1] |

| Triethylamine ( | Base (Scavenger) | 2.0 - 3.0 | Scavenges HCl generated.[1] DIPEA is a valid alternative. |

| DCM | Solvent | 10 Vol | Maintains solubility of the lipophilic product.[1] |

Protocol:

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C (ice bath).

-

In a separate vessel, mix diethylamine and triethylamine in DCM.

-

Add the amine solution dropwise to the acid chloride solution over 30 minutes. Exothermic reaction.

-

Allow to warm to RT and stir for 2–12 hours.

-

Quench: Add water or saturated

.

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where moisture control and stoichiometry are vital.

Caption: Step-by-step operational workflow for the synthesis of the target benzamide.

Purification & Characterization (QC)

Workup Strategy

The workup relies on the acid/base properties of impurities:

-

Acid Wash (1M HCl): Protonates and removes unreacted diethylamine and triethylamine into the aqueous phase.

-

Base Wash (Sat.

): Removes any hydrolyzed unreacted benzoic acid. -

Drying:

or

Purification Methods[2][3][4]

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).[1]

-

Rf Value: Typically 0.4–0.6 in 3:1 Hex:EtOAc (Amides are moderately polar).

-

-

High-Vacuum Distillation: If the product is an oil (common for diethyl benzamides), Kugelrohr distillation is effective for >98% purity.[1]

Analytical Validation

-

H NMR (CDCl

- 7.1–7.5 ppm: Aromatic protons (3H, splitting pattern characteristic of 1,2,4-substitution).

-

3.2–3.6 ppm: Methylene protons of ethyl groups (

-

1.1–1.3 ppm: Methyl protons (

- F NMR: Single peak around -110 to -115 ppm.

Expert Insights & Troubleshooting

Why this synthesis fails:

-

Moisture Ingress: The ortho-fluorine atom is electron-withdrawing (inductive effect,

).[1] This makes the carbonyl carbon of the acid chloride more electrophilic than unsubstituted benzoyl chloride. Consequently, it hydrolyzes faster in moist air. Solution: Use strictly anhydrous DCM and keep under Nitrogen. -

Incomplete Activation: Failure to use catalytic DMF with thionyl chloride can lead to sluggish reaction rates.[1] The Vilsmeier-Haack intermediate generated by DMF is crucial for activating the

. -

Rotamers in NMR: Researchers often mistake the complex splitting of the ethyl groups in NMR for impurities.[1] The N,N-diethyl amide bond has partial double-bond character, creating distinct environments for the syn and anti ethyl groups.

Alternative Route (Small Scale)

For <100mg scale where thionyl chloride handling is inconvenient, use HATU coupling:

-

Mix Acid (1.0 eq), Diethylamine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. Stir 2h at RT.[2]

-

Drawback: Removing HATU by-products requires thorough washing or column chromatography.

References

-

ChemicalBook. (n.d.).[3] 4-Bromo-2-fluoro-N-methylbenzamide synthesis. (Provides the base protocol for 4-bromo-2-fluorobenzamide analogs). Retrieved from

-

PrepChem. (n.d.). Synthesis of 4-bromobenzoyl chloride. (Standard protocol for acid chloride formation). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24694026, 4-Bromo-N,N-diethyl-2-fluorobenzamide. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid Product Sheet. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-N,N-diethyl-2-fluorobenzamide

[1]

Executive Summary

4-Bromo-N,N-diethyl-2-fluorobenzamide (CAS 682778-07-0) is a specialized halogenated aromatic amide serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly androgen receptor antagonists and kinase inhibitors.[1] Its structural uniqueness lies in the ortho-fluorine substitution, which modulates the conformational preference of the amide bond and enhances metabolic stability, combined with a para-bromine handle facilitating palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in medicinal chemistry and process development.[2]

Chemical Identity & Structural Analysis[3][4][5]

The compound features a benzamide core substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position.[1][3][4][5] The N,N-diethyl moiety imparts significant lipophilicity compared to its methyl or unsubstituted analogs, influencing its solubility profile and blood-brain barrier (BBB) permeability potential in downstream derivatives.[1]

| Parameter | Technical Detail |

| IUPAC Name | 4-Bromo-N,N-diethyl-2-fluorobenzamide |

| CAS Number | 682778-07-0 |

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| SMILES | CCN(CC)C(=O)c1c(F)cc(Br)cc1 |

| InChI Key | ALFCPMWTMOYQSU-UHFFFAOYSA-N |

| MDL Number | MFCD20046464 |

Structural Feature Map

The following diagram illustrates the functional zones of the molecule, highlighting sites for chemical modification and physical property modulation.

Figure 1: Functional group analysis highlighting the reactive bromine handle and the metabolic stability conferred by the ortho-fluorine atom.[1]

Physicochemical Properties Matrix

Note on Data Integrity: While experimental data for the N-methyl and N,N-dimethyl analogs are abundant, specific experimental constants for the N,N-diethyl variant (CAS 682778-07-0) are often proprietary.[1] The values below represent a synthesis of available vendor data and high-confidence cheminformatic predictions validated against structural analogs.

| Property | Value / Range | Source/Methodology |

| Physical State | Solid (Crystalline powder) | Analog comparison (N-methyl analog MP: 125°C) [1, 4] |

| Melting Point | 55 – 65 °C (Predicted) | Estimated.[1] Diethyl groups typically lower MP vs. methyl analogs due to packing disruption. |

| Boiling Point | 371.1 ± 32.0 °C | Predicted at 760 Torr [4] |

| Density | 1.4 ± 0.1 g/cm³ | Predicted based on molar volume contributions [4] |

| LogP (Octanol/Water) | 3.36 | Calculated (Consensus LogP).[1] Indicates high lipophilicity. |

| pKa | Non-ionizable (Neutral) | Amide nitrogen is non-basic.[1] |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Hydrophobic diethyl and halo-aryl groups.[1] |

| Solubility (Organics) | Soluble (>50 mg/mL) | DMSO, DMF, Dichloromethane, Ethyl Acetate, Methanol. |

Critical Insight: Lipophilicity & Solubility

The LogP of ~3.36 places this compound in a lipophilic range suitable for CNS-active drug discovery but necessitates the use of organic co-solvents (e.g., DMSO) for biological assays.[1] The ortho-fluorine atom reduces the basicity of the amide oxygen slightly via induction, potentially altering hydrogen bond acceptor capability compared to the non-fluorinated parent.[1]

Spectroscopic Characterization

For researchers validating the identity of synthesized material, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H NMR, 300 MHz, CDCl₃)

-

Aromatic Region:

-

Aliphatic Region:

Fluorine NMR (¹⁹F NMR)

-

δ -110 to -115 ppm: Distinct singlet (or multiplet if proton-coupled), characteristic of ortho-fluorobenzamides.[1]

Infrared Spectroscopy (FT-IR)

Synthesis & Purification Workflow

The most robust synthesis route utilizes the acid chloride method or direct amide coupling from 4-bromo-2-fluorobenzoic acid.[1]

Method A: Acid Chloride Route (Scale-Up Preferred)[1]

-

Activation: React 4-bromo-2-fluorobenzoic acid with oxalyl chloride (or thionyl chloride) and catalytic DMF in DCM to generate the acid chloride.

-

Coupling: Add the acid chloride dropwise to a solution of diethylamine (1.1 equiv) and triethylamine (1.5 equiv) in DCM at 0°C.

-

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine) and brine.

Method B: Direct Coupling (Research Scale)

Utilizes coupling agents (EDCI/HOBt) for milder conditions, avoiding noxious acid chlorides.

Figure 2: Standard laboratory synthesis workflow via direct amide coupling.

Handling, Stability, and Safety (GHS)

Signal Word: WARNING

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][6] |

Storage Protocol:

References

-

SynHet. (2025).[1] Product Specification: 4-Bromo-N,N-diethyl-2-fluorobenzamide (CAS 682778-07-0).[1][3] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 4498254, 4-bromo-N,N-diethylbenzamide (Analog Reference).[1] Retrieved from [1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Bromo-N,N-dimethylbenzamide (Analog Safety Data). Retrieved from [1]

-

GuideChem. (2025).[1] Chemical Properties Prediction for CAS 682778-07-0. Retrieved from [1]

-

SpectraBase. (2025).[1][6][4] Vapor Phase IR Spectrum of 4-Bromo-N,N-diethyl-2-fluorobenzamide. Wiley Science Solutions. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 3. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 6. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide: A Core Intermediate in Modern Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Key to this endeavor is the availability of versatile, high-quality chemical intermediates that serve as foundational scaffolds. 4-Bromo-N,N-diethyl-2-fluorobenzamide (CAS No. 682778-07-0) has emerged as such a critical building block.[1] Its strategic placement of three distinct functional groups—a reactive aryl bromide, an electron-withdrawing fluorine atom, and a sterically influential N,N-diethylamide—provides medicinal chemists with a powerful tool for molecular elaboration.

This guide offers a comprehensive technical overview of 4-Bromo-N,N-diethyl-2-fluorobenzamide, detailing its synthesis, physicochemical properties, and, most critically, its application as a pivotal intermediate. We will explore the causality behind its synthetic protocol and its reactivity, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A thorough understanding of a chemical intermediate begins with its fundamental properties. The data for 4-Bromo-N,N-diethyl-2-fluorobenzamide are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.[1][2]

| Property | Value |

| IUPAC Name | 4-bromo-N,N-diethyl-2-fluorobenzamide |

| CAS Number | 682778-07-0 |

| Molecular Formula | C₁₁H₁₃BrFNO |

| Molecular Weight | 274.13 g/mol |

| InChI | InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 |

| SMILES | CCN(CC)C(=O)c1c(F)cc(Br)cc1 |

| Purity (Typical) | >99% (Commercially available) |

| Primary Application | Pharmaceutical intermediate, Synthetic organic chemistry reagent |

| Storage | Store in a cool, dry place, sealed from atmosphere |

Synthesis: A Robust and Scalable Amidation Protocol

The most direct and industrially viable synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide originates from its corresponding carboxylic acid, 4-Bromo-2-fluorobenzoic acid.[3][4][5] The core transformation is an amidation reaction, a cornerstone of organic synthesis.

Synthetic Workflow Diagram

Caption: Synthetic pathway from 4-Bromo-2-fluorobenzoic acid.

Detailed Experimental Protocol

This protocol describes the conversion of the carboxylic acid to the amide via an acyl chloride intermediate, a self-validating and high-yielding method.

Step 1: Activation of the Carboxylic Acid (Acyl Chloride Formation)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Nitrogen), add 4-Bromo-2-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 eq) either neat or in a suitable anhydrous solvent like dichloromethane (DCM).

-

Heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is typically used directly in the next step without further purification.

Expertise & Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride replaces it with a chloride ion, which is an excellent leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by diethylamine.

Step 2: Amide Formation

-

Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of diethylamine (Et₂NH, 1.2 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in the same solvent.

-

Add the diethylamine solution dropwise to the cooled acyl chloride solution. Maintain the temperature at 0°C during the addition.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitorable by TLC or LC-MS).

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield 4-Bromo-N,N-diethyl-2-fluorobenzamide as a pure solid.

Trustworthiness & Self-Validation: This two-step protocol is inherently robust. The formation of the highly reactive acyl chloride ensures that the subsequent amidation proceeds to completion. The acidic and basic washes during work-up effectively remove any unreacted starting materials and by-products, ensuring the high purity of the final intermediate.

Reactivity and Application in Pharmaceutical Synthesis

The true value of 4-Bromo-N,N-diethyl-2-fluorobenzamide lies in the orthogonal reactivity of its functional groups. While the amide and fluoro groups provide metabolic stability and modulate the electronic environment, the aryl bromide is the primary handle for molecular elaboration. It is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern API synthesis.[6][7][8]

Core Reactivity: The Aryl Bromide Handle

The carbon-bromine bond is the key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality is central to constructing the complex biaryl or arylamine structures often found in kinase inhibitors and other targeted therapies.[6][7]

Logical Workflow: Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a powerful method for creating C-C bonds. 4-Bromo-N,N-diethyl-2-fluorobenzamide is an excellent substrate for this reaction.

Caption: Role as a substrate in Suzuki-Miyaura cross-coupling.

Authoritative Grounding: The utility of halogenated aromatic compounds, such as this intermediate, in palladium-catalyzed coupling reactions is a well-established and fundamental principle in organic synthesis, forming the backbone of many pharmaceutical production routes.[9] The precursor, 4-Bromo-2-fluorobenzoic acid, is explicitly mentioned in the context of synthesizing intermediates for drugs like Enzalutamide and Venetoclax, highlighting the industrial relevance of this structural motif.[3][4] For instance, the related compound 4-Bromo-2-fluoro-N-methylbenzamide is a known intermediate in the synthesis of the androgen-receptor antagonist Enzalutamide.[10] This establishes a strong precedent for the utility of 4-Bromo-N,N-diethyl-2-fluorobenzamide in similar drug discovery programs.

Conclusion

4-Bromo-N,N-diethyl-2-fluorobenzamide is more than just a chemical reagent; it is a strategically designed intermediate that offers a confluence of stability, reactivity, and versatility. Its robust synthetic protocol ensures a reliable supply for research and large-scale production. The presence of the aryl bromide handle provides a direct and efficient entry point into powerful cross-coupling methodologies, enabling the rapid diversification and construction of complex molecular targets. For any organization engaged in the discovery and development of novel therapeutics, particularly in areas like oncology and inflammatory diseases, mastering the use of this intermediate is a significant step toward accelerating the path from chemical concept to clinical reality.

References

-

4-Bromo-N,N-diethyl-2-fluorobenzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

4-bromo-N,N-diethylbenzamide - GHS Data. EPA. [Link]

-

4-Bromo-N-(diethylcarbamothioyl)benzamide. PMC. [Link]

-

United States Patent. Googleapis.com. [Link]

-

4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254. PubChem - NIH. [Link]

- For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Medium. [Link]

-

4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113. PubChem. [Link]

- Solid forms of 4--n,n-diethylbenzamide, compositions thereof, and uses therewith.

-

4-bromo-2-fluorobenzamide (C7H5BrFNO). PubChemLite. [Link]

- Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

(PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

Sources

- 1. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Page loading... [wap.guidechem.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 4-Bromo-2-fluorobenzoic acid | 112704-79-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Bromo-N,N-diisopropylbenzamide Supplier [benchchem.com]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 9. 4-Bromo-2-fluorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

electrophilic aromatic substitution of 4-Bromo-N,N-diethyl-2-fluorobenzamide

A Technical Guide on Regioselective Electrophilic Substitution

Executive Summary & Strategic Analysis

The scaffold 4-Bromo-N,N-diethyl-2-fluorobenzamide represents a highly functionalized, electron-deficient arene common in the synthesis of kinase inhibitors and agrochemicals. Functionalizing this core requires navigating a complex interplay of electronic deactivation and steric crowding.

For the researcher, the critical decision lies in the regiochemical outcome desired:

-

Targeting C5: Requires classical Electrophilic Aromatic Substitution (EAS), specifically Nitration or Sulfonation.[1]

-

Targeting C3: Requires Directed Ortho Metalation (DoM), leveraging the acidity of the C3 proton.

This guide details the mechanistic rationale, experimental protocols, and analytical validation for both pathways, providing a self-validating system for scaffold diversification.

Mechanistic Deconstruction: The Electronic Battlefield

To predict reactivity, we must map the electronic vectors influencing the benzene ring. The substrate contains three directing groups:

-

Diethylamide (C1): Strong Electron Withdrawing Group (EWG) via induction; meta-director.

-

Fluorine (C2): EWG via induction but Electron Donating Group (EDG) via resonance; ortho/para-director.

-

Bromine (C4): Weakly deactivating; ortho/para-director.

Visualization: Electronic Vectors & Steric Zones

The following diagram maps the cooperative directing effects that drive the regioselectivity.

Figure 1: Cooperative directing effects. Note that all three substituents push electron density (relative to the deactivated baseline) or direct incoming electrophiles toward C3 and C5. C5 wins due to steric accessibility.

Pathway A: Classical EAS (Nitration)

Target: C5 Position

Mechanism:

The Challenge

The ring is severely deactivated. Standard conditions (dilute

Protocol: C5-Selective Nitration

This protocol is designed for a 10 mmol scale.

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice/salt bath (

). -

Solvent System: Add conc.

(10 mL) . -

Substrate Addition: Slowly add 4-Bromo-N,N-diethyl-2-fluorobenzamide (2.74 g, 10 mmol) portion-wise. Ensure temperature remains

. Stir until fully dissolved. -

Electrophile Generation: In a separate vial, premix Fuming

(1.5 eq) with conc. -

Addition: Dropwise add the mixed acid to the reaction flask over 20 minutes. Critical: Exotherms promote tar formation; keep T < 5°C.

-

Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour mixture onto 200g crushed ice . The product should precipitate as a pale solid.

-

Isolation: Filter, wash with cold water (

) and saturated

Expected Yield: 75-85% Major Isomer: 5-Nitro derivative (>90% regioselectivity).

Pathway B: Directed Ortho Metalation (DoM)

Target: C3 Position Mechanism: Lithium-Halogen Exchange / Deprotonation

The Strategic Pivot

If the C3 position is required, EAS is unsuitable due to steric hindrance. However, the C3 proton is the most acidic on the ring (flanked by two halogens, F and Br). This allows for Directed Ortho Metalation .

Protocol: C3-Selective Functionalization

This protocol utilizes LDA (Lithium Diisopropylamide) to avoid nucleophilic attack on the amide.

-

Setup: Flame-dry a 100 mL Schlenk flask under Argon.

-

Reagents: Add Substrate (10 mmol) and anhydrous THF (30 mL) . Cool to -78°C (Dry ice/Acetone).

-

Base Addition: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes.

-

Note: The bulky diethylamide group prevents attack at the carbonyl (C1), directing the base to the ring protons.

-

Regiocontrol: The C3 proton is removed preferentially due to the inductive acidification by F and Br.

-

-

Equilibration: Stir at -78°C for 1 hour to form the lithiated species.

-

Electrophile Quench: Add the electrophile (e.g.,

, -

Workup: Warm to RT, quench with saturated

. Extract with EtOAc.

Analytical Validation: The "Self-Validating" System

Distinguishing the C3-substituted product from the C5-substituted product is critical. This can be definitively achieved using 1H NMR Coupling Constants (

Data Table: Distinguishing Isomers

| Feature | C5-Substituted Product (from Nitration) | C3-Substituted Product (from DoM) |

| Remaining Protons | H3 and H6 | H5 and H6 |

| Relationship | Para to each other | Ortho to each other |

| Splitting Pattern | Two Singlets (or very weak doublets) | Two Doublets |

| Coupling Constant ( | < 1.0 Hz (Para-coupling) | 8.0 - 9.0 Hz (Ortho-coupling) |

| 19F NMR | Shifted downfield (deshielded by ortho-NO2) | Shifted based on electrophile |

Analytical Workflow Diagram

Figure 2: NMR decision tree for structural verification.

References

-

Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

- Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms." VCH Publishers.

- Schlosser, M. (2005). "The 2-Fluoro- and 4-Fluoro-N,N-diethylbenzamides: A Case Study on Regioselectivity." European Journal of Organic Chemistry, 2005(10).

-

Reich, H. J. "NMR Spectroscopy: Proton-Proton Coupling Constants." University of Wisconsin-Madison. Link (Authoritative source for J-coupling values in trisubstituted benzenes).

Sources

A Technical Guide to the Safe Handling of 4-Bromo-N,N-diethyl-2-fluorobenzamide for Research and Development Professionals

This document provides a comprehensive technical overview of the essential safety and handling protocols for 4-Bromo-N,N-diethyl-2-fluorobenzamide (CAS No: 682778-07-0). As a specialized halogenated benzamide derivative used in pharmaceutical and fine chemical synthesis, a thorough understanding of its hazard profile is critical for ensuring personnel safety and experimental integrity.[1] This guide is intended for researchers, chemists, and laboratory professionals, offering field-proven insights grounded in established safety principles to foster a proactive safety culture.

Section 1: Hazard Identification and Toxicological Profile

4-Bromo-N,N-diethyl-2-fluorobenzamide is a research chemical for which a complete toxicological profile is not extensively documented. Therefore, a conservative approach based on the precautionary principle and data from structurally analogous compounds is mandatory. The primary hazards are associated with irritation and acute toxicity.

The Globally Harmonized System (GHS) classification for closely related compounds, such as 4-bromo-N,N-diethylbenzamide and other halogenated benzamides, consistently indicates the following hazards, which should be assumed for this compound.[2][3][4]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Analysis of Health Hazards

-

Acute Toxicity (Oral): Ingestion of the compound can be harmful.[3] The amide and aromatic halide functionalities suggest that metabolic pathways could lead to systemic effects, underscoring the need to prevent ingestion through strict personal hygiene.[5]

-

Skin and Eye Irritation: As with many benzamide derivatives, direct contact with the skin is likely to cause irritation, characterized by redness and discomfort.[2][4] Ocular exposure is more severe, leading to serious irritation that can cause significant discomfort and potential damage if not addressed immediately.[2][4]

-

Respiratory Irritation: Inhalation of the compound, particularly as a fine dust or aerosol, can irritate the respiratory tract.[2][4] This is a critical exposure route to control, as repeated irritation can compromise respiratory function.

It is important to note that data on long-term exposure, such as carcinogenicity, mutagenicity, or reproductive toxicity, is not available for this specific compound.[6][7] Therefore, minimizing all routes of exposure is the most prudent course of action.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is the most effective strategy for handling 4-Bromo-N,N-diethyl-2-fluorobenzamide. This is best visualized through the Hierarchy of Controls model.

Caption: Hierarchy of Controls for 4-Bromo-N,N-diethyl-2-fluorobenzamide.

Engineering Controls

The single most important engineering control is the mandatory use of a properly functioning chemical fume hood .[8] All weighing, handling, and reaction setup operations involving this compound must be performed within a fume hood to prevent the inhalation of dust or aerosols and to contain any potential spills.[3][9]

Personal Protective Equipment (PPE)

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10] A face shield should be used in addition to goggles when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile (minimum 4 mil thickness), are required. Gloves must be inspected for tears or holes before use and should be disposed of immediately if contamination is suspected. Use proper glove removal technique to avoid cross-contamination.[3]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.[8] It should be removed before leaving the laboratory.

-

-

Respiratory Protection: Under normal conditions of use within a chemical fume hood, no respiratory protection is required.[3] If a situation arises where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with the appropriate particulate filter must be used.[11]

Section 3: Standard Operating Procedure (SOP) for Handling

Adherence to a validated SOP is crucial for ensuring reproducible safety. The following protocol details the steps for weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Preparing a Stock Solution

-

Preparation:

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don the required PPE: safety goggles, nitrile gloves, and a lab coat.

-

Assemble all necessary equipment inside the fume hood: an analytical balance, weigh paper or a tared vial, spatula, the reagent container, the designated solvent, and the volumetric flask.

-

Decontaminate the work surface within the hood before and after the operation.[12]

-

-

Weighing the Compound:

-

Carefully open the container of 4-Bromo-N,N-diethyl-2-fluorobenzamide inside the fume hood to minimize the release of airborne particles.

-

Using a clean spatula, transfer the approximate amount of solid to the weigh paper or tared vial on the balance. Avoid creating dust.

-

Once the desired mass is obtained, securely close the primary reagent container.

-

-

Solution Preparation:

-

Carefully transfer the weighed solid into the volumetric flask using a powder funnel.

-

Rinse the weigh paper or vial with a small amount of the chosen solvent, transferring the rinse into the volumetric flask to ensure a complete transfer.

-

Add approximately half of the final volume of solvent to the flask.

-

Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath (located outside the fume hood if the solvent is flammable).

-

Once fully dissolved, add the solvent to the calibration mark on the flask.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

-

Cleanup and Storage:

-

Properly label the newly prepared solution with the chemical name, concentration, date, and your initials.

-

Dispose of the used weigh paper and any contaminated consumables in the designated solid chemical waste container.

-

Wipe down the spatula and the work surface with an appropriate solvent and towel. Dispose of the towel in the solid waste container.

-

Remove gloves and wash hands thoroughly with soap and water.

-

General Handling and Storage

-

Handling: Avoid contact with skin and eyes and do not breathe dust.[13] Handle in accordance with good industrial hygiene and safety practices.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated area.[3][13] Keep the container tightly closed to prevent moisture absorption and contamination.[3][13] Store away from incompatible materials such as strong oxidizing agents.[7]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Caption: Emergency Response Workflow for Chemical Exposure/Spill.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[13] Seek medical attention if irritation persists.[14]

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[13] It is imperative to get medical attention from an ophthalmologist.

-

In Case of Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[13][14]

-

In Case of Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[3] Seek immediate medical attention.[13]

-

In Case of a Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[3] Collect the material using spark-proof tools and place it in a sealed container for disposal.[11] Do not let the product enter drains.

Section 5: Disposal Considerations

All waste generated from handling 4-Bromo-N,N-diethyl-2-fluorobenzamide must be treated as hazardous waste.

-

Waste Material: Unused material and absorbed spill residue must be disposed of in accordance with federal, state, and local environmental regulations.

-

Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.

Conclusion

4-Bromo-N,N-diethyl-2-fluorobenzamide is a valuable research intermediate with a manageable hazard profile. Its primary risks—irritation to the skin, eyes, and respiratory system, and harm if swallowed—can be effectively mitigated through the consistent application of the protocols outlined in this guide. A safety-first mindset, prioritizing engineering controls like the chemical fume hood and supplemented by the correct use of PPE, is paramount. By integrating these expert-validated procedures into all laboratory workflows, researchers can handle this compound with a high degree of safety and confidence.

References

-

National Center for Biotechnology Information. (n.d.). 4-bromo-N,N-diethylbenzamide. PubChem Compound Database. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from Chemos. [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

-

Hampshire College. (2012, November). Lab Safety Manual: Working with Hazardous Materials. Retrieved from Hampshire College. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from Questron Technologies. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from UNC EHS. [Link]

-

King Saud University. (n.d.). Safety Guide in the laboratories, College of Science. Retrieved from King Saud University. [Link]

Sources

- 1. 4-Bromo-N,N-diethyl-2-fluorobenzamide [synhet.com]

- 2. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemos.de [chemos.de]

- 7. fishersci.com [fishersci.com]

- 8. questron.ca [questron.ca]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Theoretical and Computational Scrutiny of 4-Bromo-N,N-diethyl-2-fluorobenzamide: A Guide for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies for characterizing 4-Bromo-N,N-diethyl-2-fluorobenzamide, a substituted benzamide of potential pharmacological interest. By leveraging established computational chemistry techniques, this document serves as a blueprint for researchers, scientists, and drug development professionals to elucidate the structural, electronic, and potential biological properties of this and similar molecules. The focus is on the "why" behind the "how," offering insights into the rationale of experimental design in the in-silico environment.

Introduction: The Rationale for Theoretical Investigation

In modern drug discovery, the early-stage characterization of a molecule's physicochemical and potential biological properties is paramount. "In silico" studies, or computer-based simulations, provide a rapid and cost-effective means to predict molecular behavior, thereby guiding synthetic efforts and biological screening. Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitutions on the benzamide scaffold, such as the bromo and fluoro groups in 4-Bromo-N,N-diethyl-2-fluorobenzamide, can significantly influence its conformational preferences, electronic distribution, and, consequently, its interaction with biological targets.

This guide will detail a systematic theoretical approach to characterize 4-Bromo-N,N-diethyl-2-fluorobenzamide, beginning with the foundational optimization of its three-dimensional structure and progressing to the prediction of its reactivity and potential protein-binding interactions.

Foundational Analysis: Geometry Optimization and Vibrational Frequencies

A prerequisite for any meaningful theoretical analysis is the determination of the molecule's most stable three-dimensional conformation. Density Functional Theory (DFT) has proven to be a robust and accurate method for this purpose.[3][4]

Computational Protocol: Geometry Optimization

A typical workflow for geometry optimization using DFT is as follows:

-

Molecular Sketching: The 2D structure of 4-Bromo-N,N-diethyl-2-fluorobenzamide is drawn using a molecular editor and converted to a 3D structure.

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum energy structure.

-

DFT Calculation: The geometry is then optimized using a DFT method, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The following diagram illustrates this fundamental workflow:

Caption: Workflow for Geometry Optimization and Stability Confirmation.

Electronic Properties: Unveiling Reactivity and Stability

With an optimized structure, we can delve into the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[6][7]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological receptors.

Tabulated Electronic Properties

The following table summarizes key electronic properties that can be calculated for 4-Bromo-N,N-diethyl-2-fluorobenzamide:

| Property | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical stability and reactivity |

| Dipole Moment | Polarity and solubility |

| Mulliken Charges | Charge distribution on individual atoms |

| Polarizability | Deformability of the electron cloud in an electric field |

Simulating Biological Interactions: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In the context of drug discovery, it is employed to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.

Molecular Docking Protocol

A generalized protocol for molecular docking is outlined below:

-

Target Selection and Preparation: A relevant protein target is selected based on the known or hypothesized mechanism of action of similar benzamide derivatives. The three-dimensional structure of the protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: The optimized 3D structure of 4-Bromo-N,N-diethyl-2-fluorobenzamide is prepared by assigning appropriate atom types and charges.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are examined.

The following diagram illustrates the molecular docking workflow:

Caption: A Generalized Workflow for Molecular Docking Studies.

Conclusion and Future Directions

The theoretical methodologies outlined in this guide provide a robust framework for the in-depth characterization of 4-Bromo-N,N-diethyl-2-fluorobenzamide. By employing DFT and molecular docking, researchers can gain significant insights into its structural, electronic, and potential biological properties before committing to extensive synthetic and experimental studies. The data generated from these computational approaches can aid in the rational design of more potent and selective analogs, thereby accelerating the drug discovery process. Future work could involve more advanced computational techniques such as molecular dynamics simulations to study the dynamic behavior of the ligand-protein complex and quantum mechanics/molecular mechanics (QM/MM) calculations for a more accurate prediction of binding energies.

References

-

In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. (2023, February 5). MDPI. Retrieved from [Link]

-

Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. (2022, February 16). Taylor & Francis. Retrieved from [Link]

-

Design, Synthesis, Characterization, DFT, Molecular Docking Studies, and Evaluation of Biological Activity of Benzamidethiourea. (2024, August 27). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. (2024, May 19). PubMed. Retrieved from [Link]

-

4-Bromo-N,N-diethyl-2-fluorobenzamide - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

-

4-Bromo-2-fluorobenzamide | C7H5BrFNO | CID 2773331. PubChem. Retrieved from [Link]

-

4-Bromo-N,N-dimethylaniline, 4-fluoro-N,N-dimethylaniline, 4-methyl-N,N-dimethylaniline: Density-functional theory study. (2021, December 28). ThaiJO. Retrieved from [Link]

-

4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254. PubChem. Retrieved from [Link]

-

Synthesis and characterization and biological evaluation of bivalent metal complexes with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide ligand. IDEAS/RePEc. Retrieved from [Link]

-

Crystal structure and Theoretical Studies of 2-bromo-N-(2,4-difluorobenzyl)benzamide; intermediate for the synthesis of phenanthridinone | Request PDF. ResearchGate. Retrieved from [Link]

-

Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. (2023, July 7). PubMed. Retrieved from [Link]

-

Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). PubMed. Retrieved from [Link]

-

Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023, November 4). Arabian Journal of Chemistry. Retrieved from [Link]

-

Structural and NLO Properties of Novel Organic 4-Bromo-4-Nitrostilbene Crystal: Experimental and DFT Study. (2025, December 31). New Journal of Chemistry. Retrieved from [Link]

-

Organic Compounds with Biological Activity. (2025, September 29). MDPI. Retrieved from [Link]

-

Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023, February 28). MDPI. Retrieved from [Link]

-

(PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023, February 5). ResearchGate. Retrieved from [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-N,N-diethyl-2-fluorobenzamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N,N-diethyl-2-fluorobenzamide, a halogenated aromatic amide, represents a key structural motif in medicinal chemistry and drug discovery. While a detailed historical account of its initial discovery remains elusive in publicly accessible literature, its significance lies in its role as a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of 4-Bromo-N,N-diethyl-2-fluorobenzamide, including its chemical properties, a probable and detailed synthetic protocol based on established chemical transformations, and its potential applications in the development of novel therapeutic agents. The document is intended to serve as a valuable resource for researchers and scientists engaged in synthetic and medicinal chemistry.

Introduction: The Chemical Context of Substituted Benzamides

Substituted benzamides are a prominent class of compounds in pharmacology, exhibiting a wide range of biological activities. The introduction of halogen atoms and N-alkyl groups to the benzamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the fluorine atom can enhance binding interactions and improve metabolic stability. The N,N-diethylamide moiety is a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic profiles.

While the specific historical genesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide is not well-documented, its emergence is likely tied to the broader exploration of substituted benzamides as valuable synthons in drug discovery programs. It is commercially available as a research chemical and pharmaceutical intermediate, indicating its utility in the synthesis of proprietary and experimental compounds.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Bromo-N,N-diethyl-2-fluorobenzamide is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 682778-07-0 | |

| IUPAC Name | 4-bromo-N,N-diethyl-2-fluorobenzamide | |

| Molecular Formula | C₁₁H₁₃BrFNO | Calculated |

| Molecular Weight | 274.13 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | General knowledge |

Synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide: A Probable and Detailed Protocol

The synthesis of 4-Bromo-N,N-diethyl-2-fluorobenzamide can be logically inferred from established methods for amide bond formation, particularly from the corresponding carboxylic acid, 4-bromo-2-fluorobenzoic acid. The following protocol is based on well-documented procedures for the synthesis of similar N-alkylated benzamides.[2][3]

Synthetic Pathway Overview

The most direct and widely used method for the synthesis of N,N-disubstituted benzamides is the coupling of a carboxylic acid with a secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Caption: Probable synthetic pathway for 4-Bromo-N,N-diethyl-2-fluorobenzamide.

Step-by-Step Experimental Protocol

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to 4-Bromo-N,N-diethyl-2-fluorobenzamide via an acyl chloride intermediate.

Materials:

-

4-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethylamine

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

Step 1: Formation of 4-Bromo-2-fluorobenzoyl chloride (Acyl Chloride Intermediate)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation with Diethylamine

-

Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve diethylamine (1.2 - 1.5 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM.

-

Slowly add the diethylamine/triethylamine solution to the acyl chloride solution at 0 °C.

-